molecular formula C17H14N2O3 B2572994 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 957319-80-1

3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2572994
CAS No.: 957319-80-1
M. Wt: 294.31
InChI Key: SFJLZLNZKSRTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a naphthalene moiety and a formyl group

Scientific Research Applications

3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The naphthalene moiety is then introduced via a Friedel-Crafts acylation reaction, and the formyl group is added through a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-[4-carboxy-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid.

    Reduction: 3-[4-hydroxymethyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. The combination of the naphthalene and pyrazole moieties also provides a unique structural framework that can interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(4-formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-11-13-10-19(9-8-16(21)22)18-17(13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,10-11H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLZLNZKSRTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.